molecular formula C16H12FNO2 B2538126 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-70-9

2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B2538126
CAS RN: 338416-70-9
M. Wt: 269.275
InChI Key: JJGZWWUCCMVYAL-UHFFFAOYSA-N
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Description

The compound "2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" is not directly studied in the provided papers. However, related compounds and methodologies can offer insights into its potential characteristics and behaviors. For instance, aromatic aldehydes, such as indole-3-carbaldehyde derivatives, have been explored for their reactivity and applications in various fields, including fluorescence derivatization and pharmaceuticals .

Synthesis Analysis

The synthesis of indole derivatives typically involves reactions with various reagents and catalysts. For example, the synthesis of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde involves the reaction of indole-3-carbaldehyde with 4-methoxybenzyl chloride, followed by recrystallization from ethanol . Similarly, the synthesis of 1-methoxy-6-nitroindole-3-carbaldehyde as a building block for trisubstituted indoles demonstrates the versatility of indole-3-carbaldehyde in nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" by selecting appropriate reagents and conditions that introduce the 4-fluorophenoxy and methyl groups at the desired positions on the indole ring.

Molecular Structure Analysis

The molecular structure of indole derivatives is often characterized using spectroscopic techniques and theoretical calculations. For instance, the infrared spectrum, structural, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated using both experimental and theoretical approaches, including Hartree-Fock (HF) and Density Functional Theory (DFT) calculations . The molecular structure of "2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" could similarly be analyzed to determine its vibrational frequencies, molecular geometry, and electronic properties.

Chemical Reactions Analysis

Indole derivatives participate in various chemical reactions, which can be influenced by the substituents on the indole ring. The reactivity of aromatic aldehydes with derivatization reagents, as seen in the formation of fluorescent derivatives for chromatography, highlights the potential for "2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" to undergo similar reactions . Additionally, the nucleophilic substitution reactions demonstrated by 1-methoxy-6-nitroindole-3-carbaldehyde suggest that the compound may also be a suitable electrophile for the synthesis of substituted indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the crystal packing of 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde is stabilized by van der Waals forces, which is a common feature in solid-state structures of such compounds . The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, provide insights into the reactivity and potential applications of these compounds in fields like nonlinear optics . These analyses can be applied to "2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde" to predict its behavior in various environments and its suitability for specific applications.

Scientific Research Applications

Fluorescence and Chemosensor Applications

Compounds based on indole structures and containing fluorophenoxy groups can be integral in developing fluorescent chemosensors. Such chemosensors are used to detect a variety of analytes, including metal ions, anions, and neutral molecules, due to their high selectivity and sensitivity. For example, DFP-based compounds, though not the same, share a resemblance in structural complexity and potential for fluorescence, demonstrating the utility in sensor technology (Roy, 2021).

Organic Synthesis and Catalysis

Compounds with functionalities similar to 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde play critical roles in organic synthesis, acting as intermediates for manufacturing other complex molecules. For instance, indole synthesis techniques have evolved to create various biologically active molecules, demonstrating the indole group's versatility in synthesizing pharmaceuticals and other bioactive compounds (Taber & Tirunahari, 2011).

Biological Activity and Pharmacological Potential

Indole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This implies that compounds like 2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde could potentially be explored for their pharmacological benefits. Knoevenagel condensation products, often derived from indole-containing compounds, have shown significant anticancer activity, indicating the potential of indole derivatives in therapeutic applications (Tokala, Bora, & Shankaraiah, 2022).

Safety and Hazards

The safety data sheet for “2-(4-fluorophenoxy)benzaldehyde” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

2-(4-fluorophenoxy)-1-methylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGZWWUCCMVYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

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